

# A Comprehensive Technical Guide to (S)-(+)-2-Methylpiperazine: Properties, Analysis, and Applications

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## Compound of Interest

Compound Name: (S)-(+)-2-Methylpiperazine

Cat. No.: B108145

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## Executive Summary

**(S)-(+)-2-Methylpiperazine** is a chiral heterocyclic amine that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid, pre-organized stereocenter and two distinct nitrogen nucleophiles make it an invaluable synthon for introducing specific three-dimensional architecture into drug candidates, profoundly influencing their pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth examination of the core molecular properties, critical analytical methodologies for quality assurance, and significant applications of **(S)-(+)-2-Methylpiperazine**, tailored for researchers and professionals in drug discovery and chemical development.

## The Strategic Importance of Chiral Piperazines in Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological systems. Its conformational rigidity and basic nitrogen centers allow it to engage in critical hydrogen bonding and ionic interactions with protein targets. The introduction of a stereocenter, as in 2-methylpiperazine, creates a chiral derivative with two enantiomers: (S) and (R).

The causality behind selecting a single enantiomer like **(S)-(+)-2-Methylpiperazine** is rooted in the principles of stereospecificity in pharmacology. Biological targets, being chiral themselves,

often exhibit differential binding affinities for enantiomers. The use of an enantiomerically pure starting material eliminates the need for costly and often inefficient chiral separations later in the synthesis and avoids the potential for "eutomer-distomer" complications, where one enantiomer provides the therapeutic effect while the other may be inactive, less active, or contribute to off-target toxicity. Therefore, the use of **(S)-(+)-2-Methylpiperazine** is a strategic choice to optimize potency and reduce the potential for adverse effects.

## Core Molecular and Physicochemical Profile

The fundamental identity of a chemical reagent is defined by its molecular structure and physical properties. For **(S)-(+)-2-Methylpiperazine**, these attributes are critical for its use in precise chemical synthesis. Its properties are summarized below.

Property	Value	Source(s)
IUPAC Name	(2S)-2-methylpiperazine	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	100.16 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	74879-18-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to yellow crystalline powder and chunks	<a href="#">[6]</a>
Melting Point	91-93 °C	<a href="#">[3]</a>
Specific Optical Rotation	[ $\alpha$ ]D <sub>20</sub> +6.8°, c = 1 in ethanol	<a href="#">[3]</a>
Canonical SMILES	C[C@H]1CNCCN1	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	JOMNTHCQHJPVAZ-YFKPYRVSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Analytical Characterization: A Framework for Quality Assurance

Ensuring the identity, purity, and stereochemical integrity of **(S)-(+)-2-Methylpiperazine** is paramount before its inclusion in any synthetic route. The following protocols form a self-

validating system to guarantee material quality.

## Identity and Structural Confirmation

### Protocol 1: NMR Spectroscopy for Structural Verification

- Objective: To confirm the molecular backbone and the presence of the methyl group.
- Methodology:
  - Dissolve 5-10 mg of the sample in Deuterated Chloroform ( $CDCl_3$ ) or Deuterium Oxide ( $D_2O$ ).
  - Acquire a  $^1H$  NMR spectrum at 400 MHz or higher. The expected spectrum will show a complex multiplet system for the piperazine ring protons and a characteristic doublet for the methyl group protons.
  - Acquire a  $^{13}C$  NMR spectrum. The spectrum should reveal distinct signals corresponding to the five carbon atoms in the molecule.
- Expertise & Causality: The choice of solvent is critical;  $CDCl_3$  is standard for organic molecules, but  $D_2O$  can be used and will exchange with the N-H protons, causing their signals to disappear, which is a useful diagnostic tool for identifying them. The chemical shifts and coupling patterns are unique fingerprints of the molecule's electronic environment and connectivity.

### Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

- Objective: To verify the molecular weight of the compound.
- Methodology:
  - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).
  - Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.
  - Acquire the spectrum in positive ion mode.

- Trustworthiness: The expected result is a prominent peak at m/z 101.1, corresponding to the protonated molecule  $[(M+H)^+]$ . The high accuracy of modern mass spectrometers allows for confirmation of the molecular formula based on the exact mass.[\[1\]](#)

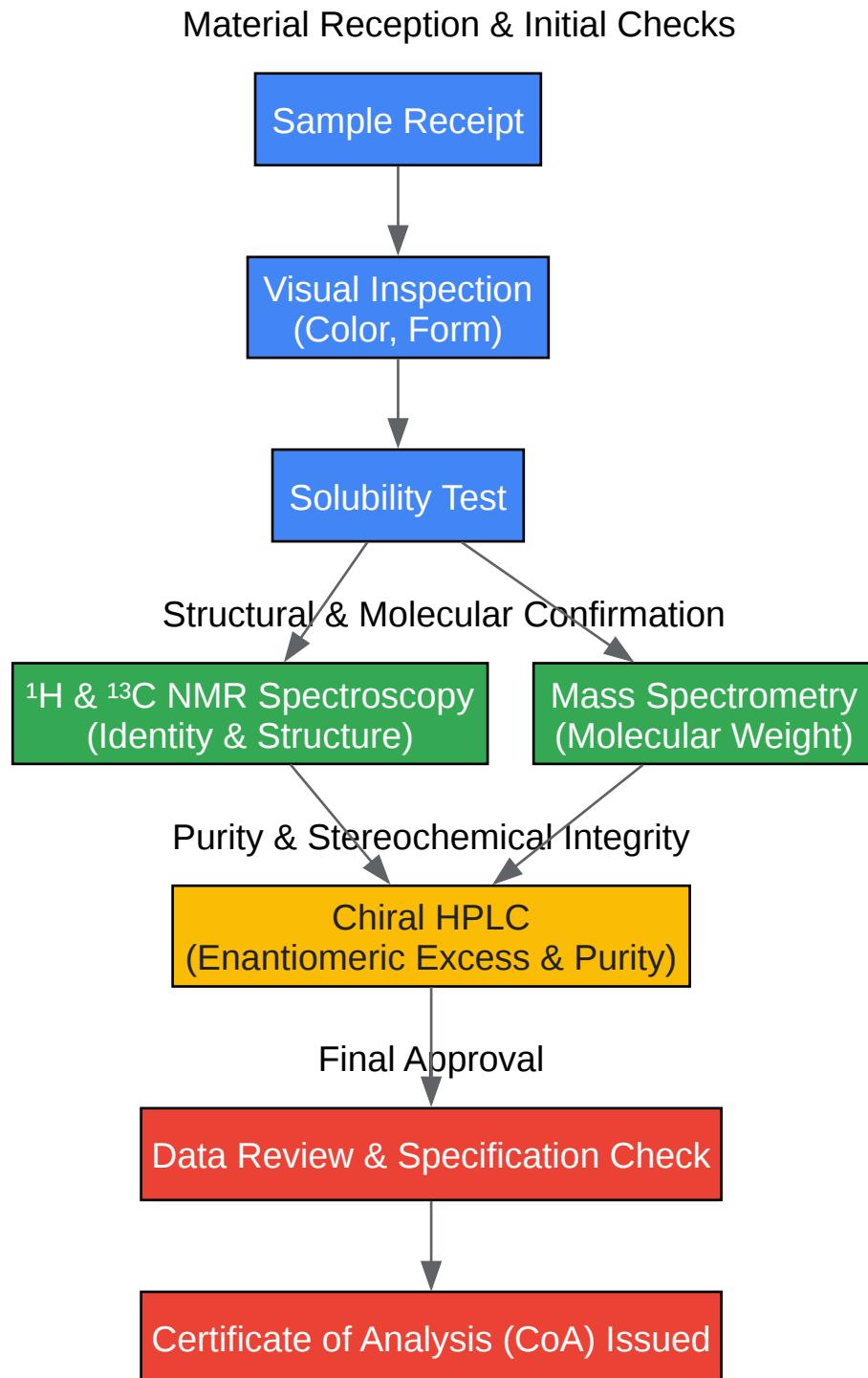
## Stereochemical Integrity Assessment

### Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

- Objective: To quantify the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.
- Methodology:
  - Derivatization (Optional but Recommended): React the sample with a UV-active chiral derivatizing agent (e.g., dansyl chloride) to improve detection and chromatographic performance. The two N-H protons provide reaction sites.
  - Chromatography:
    - Column: Utilize a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a similar phase).
    - Mobile Phase: An isocratic mixture of hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point. The exact ratio must be optimized.
    - Detection: UV detector set to the absorbance maximum of the derivative.
  - Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas to calculate the enantiomeric excess using the formula:  $e.e. (\%) = [((S) - (R)) / ((S) + (R))] \times 100$ .
- Expertise & Causality: Chiral HPLC is the definitive method for assessing stereochemical purity. The CSP creates a transient chiral environment that allows for the differential interaction and separation of the two enantiomers. Derivatization is often employed because the native piperazine lacks a strong chromophore, making sensitive UV detection difficult.

## Analytical Workflow Diagram

The following diagram outlines the logical flow for the comprehensive quality control of an incoming batch of **(S)-(+)-2-Methylpiperazine**.



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Caption: Quality control workflow for **(S)-(+)-2-Methylpiperazine**.

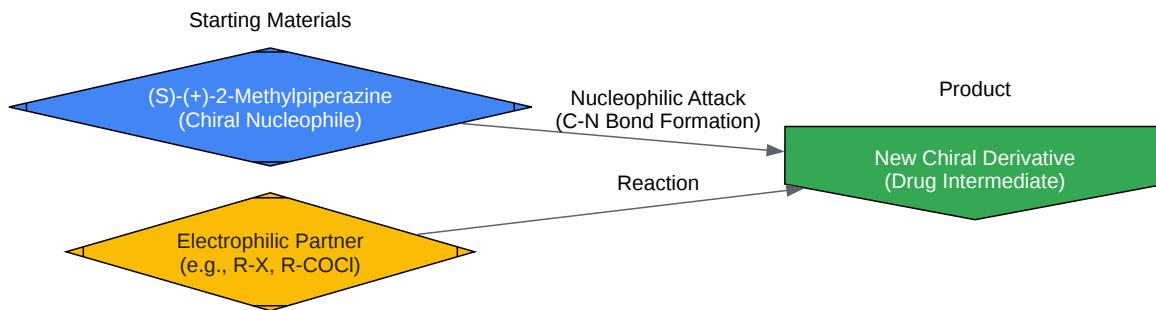
## Key Applications in Medicinal Chemistry

**(S)-(+)-2-Methylpiperazine** serves as a versatile nucleophilic building block. The two nitrogen atoms have different steric environments; the N1 nitrogen is secondary and adjacent to the chiral center, while the N4 nitrogen is a less hindered secondary amine. This differentiation can be exploited for regioselective reactions.

Its primary application is as a valuable synthon for quinoline antibacterials.<sup>[3]</sup> It is also used in the design and synthesis of diaminoquinazolines that act as inhibitors of the  $\beta$ -catenin/T-cell transcription factor 4 (Tcf4) pathway, which is relevant in cancer research.<sup>[6]</sup>

## General Synthetic Utility Diagram

The diagram below illustrates the fundamental role of **(S)-(+)-2-Methylpiperazine** in creating more complex chiral molecules through nucleophilic substitution or addition reactions.

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Caption: Role of **(S)-(+)-2-Methylpiperazine** as a chiral synthon.

## Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

- Hazards: **(S)-(+)-2-Methylpiperazine** is classified as a flammable solid and can cause severe skin and eye irritation or burns.[1][3][5] It may also cause respiratory irritation.[1]
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For weighing and transfer, an N95 dust mask or equivalent respirator is recommended.[3]
- Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.

## Conclusion

**(S)-(+)-2-Methylpiperazine** is more than just a chemical with a specific formula and molecular weight. It is a precision tool for medicinal chemists, enabling the synthesis of enantiomerically pure pharmaceutical agents with potentially superior efficacy and safety profiles. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation, is the foundation for its successful application in the development of next-generation therapeutics.

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